VBY-825 VBY-825 VBY-825 is a novel, reversible cathepsin inhibitor with high potency against cathepsins B, L, S and V.IC50 value:Target: 130/250/250/330/2.3/4.7 nM(Ki for cathepsin S/L/ZV/Bhumanized-rabbit cathepsin K/cathepsin F) [1]VBY-825 is a potent inhibitor of the assayed cathepsins and its potency against at least one cathepsin, cathepsin S, extends across species relevant for pharmacology studies, specifically mouse. 10 mg/kg/day dose of VBY-825 achieves a trough plasma concentration >200nM, which is well above that required for full inhibition of the intracellular activity of cathepsins B, F, K, L, S and V in both mouse and human cell lines.
Brand Name: Vulcanchem
CAS No.: 1310340-58-9
VCID: VC0002487
InChI: InChI=1S/C23H29F4N3O5S/c1-2-17(19(31)22(33)28-16-9-10-16)30-21(32)18(12-36(34,35)11-13-3-4-13)29-20(23(25,26)27)14-5-7-15(24)8-6-14/h5-8,13,16-18,20,29H,2-4,9-12H2,1H3,(H,28,33)(H,30,32)/t17-,18-,20-/m0/s1
SMILES: CCC(C(=O)C(=O)NC1CC1)NC(=O)C(CS(=O)(=O)CC2CC2)NC(C3=CC=C(C=C3)F)C(F)(F)F
Molecular Formula: C23H29F4N3O5S
Molecular Weight: 535.6 g/mol

VBY-825

CAS No.: 1310340-58-9

VCID: VC0002487

Molecular Formula: C23H29F4N3O5S

Molecular Weight: 535.6 g/mol

* For research use only. Not for human or veterinary use.

VBY-825 - 1310340-58-9

Description

VBY-825 is a novel, reversible cathepsin inhibitor with high potency against cathepsins B, L, S, and V. It is primarily used for research purposes and is not intended for human use. The compound has been extensively studied in various preclinical models, demonstrating its potential in inhibiting cathepsin activity and modulating inflammatory responses.

Mechanism of Action

VBY-825 acts by forming a reversible covalent hemithioacetal bond with the catalytic site cysteines of cathepsins. This mechanism allows it to inhibit cathepsin activity effectively in living cells in vitro . The compound's ability to bind to multiple cathepsins makes it a valuable tool for studying the role of these enzymes in various biological processes.

Inhibition of Cathepsins

VBY-825 has been shown to inhibit a range of cathepsins, including B, F, K, L, S, and V. The IC50 values for these enzymes are typically in the nanomolar range, indicating high potency . This broad-spectrum inhibition is beneficial for studying the complex roles of cathepsins in disease models.

Anti-Inflammatory Effects

VBY-825 has demonstrated significant anti-inflammatory effects by inhibiting the activation of NLRP3 inflammasomes. In vivo studies have shown that it reduces inflammation induced by crystals such as silica and monosodium urate (MSU), which are associated with conditions like gout . The compound's ability to inhibit both NLRP3-dependent and -independent inflammatory responses makes it a promising candidate for further investigation in inflammatory diseases.

Cancer and Bone Remodeling

Research has also explored the potential of VBY-825 in cancer models. For instance, it has been found to attenuate breast-cancer-induced bone remodeling and pain, suggesting its utility in managing cancer-related complications .

CAS No. 1310340-58-9
Product Name VBY-825
Molecular Formula C23H29F4N3O5S
Molecular Weight 535.6 g/mol
IUPAC Name (3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide
Standard InChI InChI=1S/C23H29F4N3O5S/c1-2-17(19(31)22(33)28-16-9-10-16)30-21(32)18(12-36(34,35)11-13-3-4-13)29-20(23(25,26)27)14-5-7-15(24)8-6-14/h5-8,13,16-18,20,29H,2-4,9-12H2,1H3,(H,28,33)(H,30,32)/t17-,18-,20-/m0/s1
Standard InChIKey PPUXXDKQNAHHON-BJLQDIEVSA-N
Isomeric SMILES CC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@H](CS(=O)(=O)CC2CC2)N[C@@H](C3=CC=C(C=C3)F)C(F)(F)F
SMILES CCC(C(=O)C(=O)NC1CC1)NC(=O)C(CS(=O)(=O)CC2CC2)NC(C3=CC=C(C=C3)F)C(F)(F)F
Canonical SMILES CCC(C(=O)C(=O)NC1CC1)NC(=O)C(CS(=O)(=O)CC2CC2)NC(C3=CC=C(C=C3)F)C(F)(F)F
Reference [1]. Elie BT, et al. Identification and pre-clinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model. Biochimie. 2010 Nov;92(11):1618-24.
PubChem Compound 70945511
Last Modified Jul 15 2023

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535.5509 g/mol
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